Chromium picolinate

Overview

Description

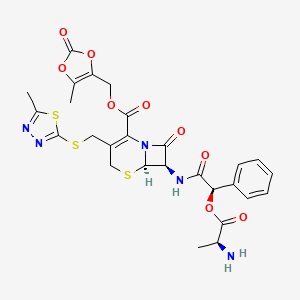

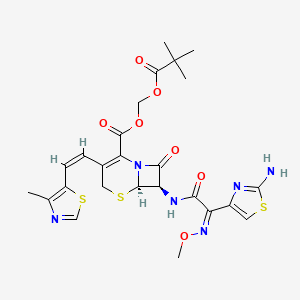

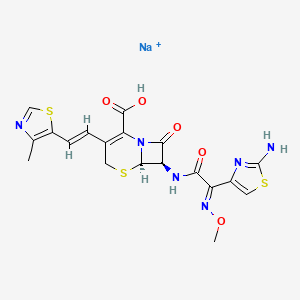

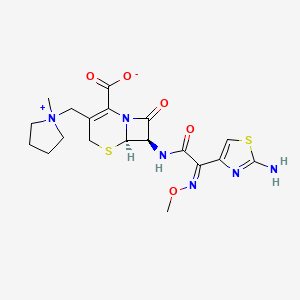

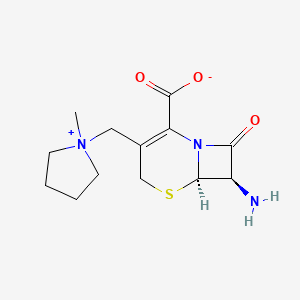

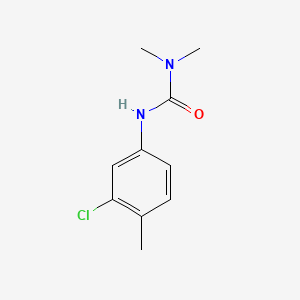

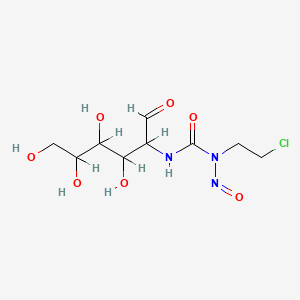

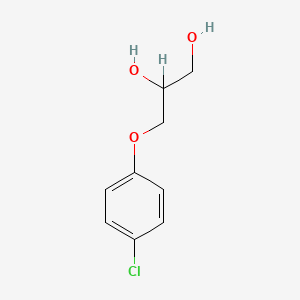

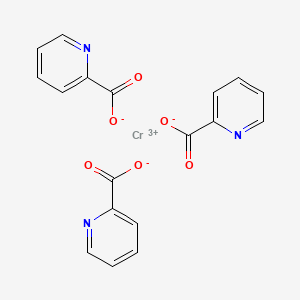

Chromium picolinate is a form of the mineral chromium that can be found in supplements . It is a coordination complex consisting of chromium (III) and picolinic acid . It is used as a nutritional supplement for optimal insulin function in patients with Type 2 diabetes or for promoting weight loss .

Synthesis Analysis

Chromium (III) picolinate was synthesized using two different methods. The synthetic products were characterized by elemental analysis, FI-IR, high performance liquid chromatography (HPLC), and MALDI-MS .

Molecular Structure Analysis

Chromium picolinate has been characterized by methods such as elemental analysis, infrared spectroscopy, X-ray diffraction, and thermal analysis . It has also been studied using 1H and 13C NMR, FTIR, and molecular modeling .

Chemical Reactions Analysis

The reaction between 2-pyridinecarboxylic acid (Hpic) and K3 [Cr (O2)4] gives the complex [Cr (pic)3]. H2O (1), which is characterized by elemental analysis and spectroscopic methods (FT-IR, Raman) and X-ray crystallography .

Physical And Chemical Properties Analysis

Chromium picolinate has a chemical formula CrPic3 and a reddish-pink color . It is a coordination complex consisting of chromium (III) and picolinic acid . The solubility of chromium picolinate varies, depending primarily on the oxidation state .

Scientific Research Applications

Endothelial Function Improvement

Chromium picolinate (CrPic) has been observed to improve endothelial function in hypertensive rats, suggesting potential benefits for human vascular health. Supplementation with CrPic resulted in enhanced aortic relaxation mediated by endothelial nitric oxide (NO), which could lead to better circulation and recovery after ischemic events .

Diabetes and Insulin Resistance Management

CrPic supplementation has been associated with a reduced risk of insulin resistance and type 2 diabetes. The FDA has recognized limited credible evidence supporting a qualified health claim for CrPic in reducing insulin resistance, which is a precursor to type 2 diabetes .

Dyslipidemia and Cholesterol Regulation

Research indicates that CrPic can play a protective role against dyslipidemia by improving altered lipid profiles, regulating triglycerides and HDL cholesterol levels, and decreasing serum cholesterol through the increase of SREBP, a transcription factor responsible for cellular cholesterol homeostasis .

Hypoglycemic Functional Foods and Medication

CrPic is used in hypoglycemic functional foods and medicines that treat diabetes due to its role in managing blood sugar levels. Studies have found that chromium (III) deficiency is closely related to diabetes, positioning CrPic as a beneficial compound in diabetic care .

Diabetic Nephropathy

While the effects of CrPic on diabetic-induced nephropathy have not been extensively studied, preliminary research suggests that CrPic supplementation could be effective in treating this condition. A study administered CrPic to a diabetic nephropathy rat model, indicating potential protective effects against this complication of diabetes .

Mechanism of Action

Target of Action

Chromium picolinate primarily targets insulin receptors on cell membranes . It also interacts with the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation .

Mode of Action

Chromium picolinate works by increasing the sensitivity of insulin receptors, allowing cells to respond more efficiently to insulin’s signals . It also binds to the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .

Biochemical Pathways

Chromium picolinate affects several biochemical pathways. It plays a role in glucose metabolism by enhancing insulin sensitivity . It also impacts lipid metabolism , potentially aiding in weight loss . Furthermore, it has been suggested to influence the OPG/RANKL/RANK signaling pathway , which is crucial for bone metabolism .

Pharmacokinetics

One study found that the mean retention time (mrt) of chromium picolinate was significantly prolonged, and the area under the curve (auc) and relative bioavailability were significantly increased compared to other forms of chromium .

Result of Action

The action of chromium picolinate leads to several molecular and cellular effects. It helps improve glucose uptake by cells, reduce insulin resistance, and promote better blood sugar control . It also impacts male fertility through the alteration of reactive oxygen species (ROS), testosterone levels, and sperm parameters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chromium picolinate. For instance, chromium has been found in different oxidation states in the environment, such as Cr(0), Cr(III), and Cr(VI), which are released from various anthropogenic and natural activities . The form of chromium and its environmental context can impact its bioavailability and toxicity .

Safety and Hazards

properties

IUPAC Name |

chromium(3+);pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDQOLKNTOMMTL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024831 | |

| Record name | Chromium picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium picolinate | |

CAS RN |

14639-25-9 | |

| Record name | Chromium(III) picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chromium picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium Picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S71T8B8Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.